molecular formula C6H3BrClN3 B12313876 1-Azido-2-bromo-3-chlorobenzene

1-Azido-2-bromo-3-chlorobenzene

Katalognummer: B12313876
Molekulargewicht: 232.46 g/mol
InChI-Schlüssel: YSXJBFINFCRDNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-2-bromo-3-chlorobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a chlorine atom attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Azido-2-bromo-3-chlorobenzene typically involves the following steps:

    Starting Material: The synthesis often begins with 2-bromo-3-chloroaniline.

    Diazotization: The aniline derivative undergoes diazotization to form the corresponding diazonium salt.

    Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

1-Azido-2-bromo-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common reagents and conditions for these reactions include:

    Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other hydride donors.

    Oxidation: Various oxidizing agents, depending on the desired product.

Wissenschaftliche Forschungsanwendungen

1-Azido-2-bromo-3-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocycles.

    Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the development of new materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Azido-2-bromo-3-chlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

1-Azido-2-bromo-3-chlorobenzene can be compared with other similar compounds, such as:

    1-Azido-3-bromo-2-chlorobenzene: Similar structure but different positioning of the substituents, leading to different reactivity and applications.

    1-Bromo-2-chlorobenzene: Lacks the azido group, resulting in different chemical properties and reactivity.

    1-Azido-2-chlorobenzene:

The uniqueness of this compound lies in the combination of the azido, bromo, and chloro substituents, which confer specific reactivity and versatility in various chemical reactions.

Eigenschaften

Molekularformel

C6H3BrClN3

Molekulargewicht

232.46 g/mol

IUPAC-Name

1-azido-2-bromo-3-chlorobenzene

InChI

InChI=1S/C6H3BrClN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H

InChI-Schlüssel

YSXJBFINFCRDNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Br)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.